8-Aminooctanoic acid
Overview
Description
8-Aminooctanoic acid: is a non-natural amino acid characterized by an eight-carbon aliphatic chain with an amino group at one end and a carboxyl group at the otherIt is a white to slightly beige solid powder at room temperature and is sparingly soluble in water and alcohol-based organic solvents . The unique structure of this compound, with both amino and carboxyl functional groups, makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
8-Aminooctanoic acid, also known as ω-Aminocaprylic acid, is an omega-amino fatty acid . It is a human metabolite , and it is involved in the preparation of lactams using enzyme-catalyzed aminolysis . .
Mode of Action
It is known that omega-amino fatty acids, such as this compound, can interact with various enzymes and receptors in the body due to their polar nature . The presence of both the carboxylic acid and the amine group allows for diverse interactions with biological targets.
Biochemical Pathways
As an omega-amino fatty acid, it may be involved in lipid metabolism and protein synthesis
Pharmacokinetics
As a medium-chain fatty acid, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . It may be metabolized in the liver and excreted in the urine .
Result of Action
As an omega-amino fatty acid, it may play a role in various biological processes, including lipid metabolism and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminooctanoic acid can be synthesized through several methods. One common method involves the preparation from methyl 8-aminooctanoate. This process includes stirring methyl 8-aminooctanoate with 10% palladium on carbon (Pd/C) in water at 177°C for 2 hours under nitrogen atmosphere. The reaction mixture is then cooled, and water is removed under reduced pressure to yield this compound with a 95% yield .
Industrial Production Methods: In industrial settings, this compound can be produced by reacting halogenated carboxylic acid esters with metal cyanates in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid ester . This method allows for the efficient production of amino acids, including this compound, on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 8-Aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Amide derivatives and other substituted products.
Scientific Research Applications
8-Aminooctanoic acid has a wide range of applications in scientific research, including:
Biology: It serves as a building block for the synthesis of peptides and proteins with modified properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
- 8-Aminocaprylic acid
- Omega-aminocaprylic acid
- Gamma-aminobutyric acid (GABA)
Comparison: 8-Aminooctanoic acid is unique due to its eight-carbon aliphatic chain, which provides distinct chemical and physical properties compared to shorter-chain amino acids like gamma-aminobutyric acid. The longer chain length of this compound allows for greater flexibility and reactivity in chemical synthesis and biological applications .
Properties
IUPAC Name |
8-aminooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNEWQGGVUVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-03-2 | |
Record name | Octanoic acid, 8-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27306-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143007 | |
Record name | omega-Aminocaprylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-57-9 | |
Record name | 8-Aminooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-Aminocaprylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1002-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | omega-Aminocaprylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AMINOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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